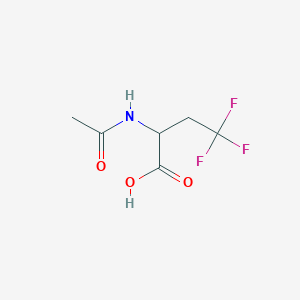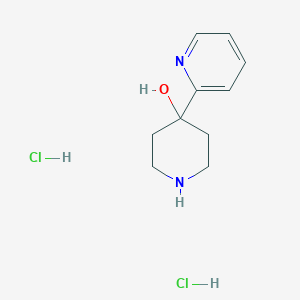
2-Allyloxy-5-bromopyrimidin
Übersicht
Beschreibung
2-Allyloxy-5-bromopyrimidine is a compound with the molecular formula C7H7BrN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 2-Bromopyrimidines, which are related to 2-Allyloxy-5-bromopyrimidine, has been described in the literature . The process involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Molecular Structure Analysis
The molecular structure of 2-Allyloxy-5-bromopyrimidine can be found in databases such as PubChem . The compound has a molecular weight of 215.05 g/mol.Chemical Reactions Analysis
The chemical reactions involving 2-Allyloxy-5-bromopyrimidine are complex. One study describes an electrophilic alkylation of arenes with 5-bromopyrimidine, leading to 4-aryl-5-alkynylpyrimidines . Another study discusses the interaction of excess electrons with 5-bromopyrimidine .Wissenschaftliche Forschungsanwendungen
Photoabsorptionsspektroskopie
2-Allyloxy-5-bromopyrimidin kann in Studien zur Photoabsorptionsspektroskopie verwendet werden. Zum Beispiel wurden Brompyrimidine, einschließlich 2-Brompyrimidin und 5-Brompyrimidin, durch VUV-Photoabsorptionsspektroskopie und theoretische Berechnungen untersucht . Dies könnte sich möglicherweise auch auf this compound erstrecken.
Theoretische Berechnungen
Die Verbindung kann in theoretischen Berechnungen verwendet werden, insbesondere in quantenchemischen Berechnungen, die mit dem Nuclear Ensemble Approach in Kombination mit der zeitabhängigen Dichtefunktionaltheorie durchgeführt werden . Dies kann helfen, die Eigenschaften und das Verhalten des Moleküls zu verstehen.
Radiosensibilisatoren
Brompyrimidine, einschließlich 2-Brompyrimidin und 5-Brompyrimidin, wurden als potenzielle Radiosensibilisatoren untersucht . Angesichts der strukturellen Ähnlichkeit könnte this compound auch in diesem Bereich Potenzial haben.
Synthese anderer Verbindungen
this compound kann als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet werden. Zum Beispiel wurde ein vierstufiges Protokoll zur Herstellung von 3-Allyl-2-(Allyloxy)-5-bromoanilin aus 2-Allylphenol berichtet .
Nitrierungsstudien
Die Verbindung kann in Nitrierungsstudien verwendet werden. In der Synthese von 3-Allyl-2-(Allyloxy)-5-bromoanilin ist einer der Schritte die Nitrierung . Dies kann Einblicke in die Reaktivität des Moleküls liefern.
Selektive Bromierung
this compound kann in Studien verwendet werden, die die selektive Bromierung betreffen. Dies ist ein weiterer Schritt, der an der Synthese von 3-Allyl-2-(Allyloxy)-5-bromoanilin beteiligt ist .
Safety and Hazards
The safety data sheet for 5-Bromopyrimidine, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Wirkmechanismus
Target of Action
It’s known that bromopyrimidines can interact with radiation-generated secondary electrons . These electrons can induce resonance processes in a target molecule and fragment it via different pathways .
Mode of Action
The interaction of 2-Allyloxy-5-bromopyrimidine with its targets involves vibrational resonance and solvation effects on excess electron interaction . The gaseous results reveal two primary channels for the electron-induced C–Br bond cleavage: the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism, and auto-dissociation along the repulsive relaxed potential energy curve .
Biochemical Pathways
The interaction of bromopyrimidines with radiation-generated secondary electrons can lead to the fragmentation of the target molecule via different pathways .
Result of Action
It’s known that the interaction of bromopyrimidines with radiation-generated secondary electrons can lead to the fragmentation of the target molecule .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-Allyloxy-5-bromopyrimidine. For instance, a strong solvation effect modifies the mechanism and dynamics of the dissociation of the electron and 5-bromopyrimidine system . On one hand, spontaneous dissociation becomes unfavorable due to a barrier on the relaxed free energy surface created by the coupling between the π* and σ* states . On the other hand, protonation is also observed at the N sites of the hydrated 5-bromopyrimidine anion, which inhibits the dissociation along the C–Br bond, suggesting a competing pathway against C–Br bond cleavage .
Biochemische Analyse
Biochemical Properties
2-Allyloxy-5-bromopyrimidine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, 2-Allyloxy-5-bromopyrimidine has demonstrated moderate in vitro cytotoxic activity against HeLa cell lines, indicating its potential as an anticancer agent . The compound’s interaction with enzymes such as lipoprotein-associated phospholipase A and human thymidine phosphorylase suggests its involvement in lipid metabolism and angiogenesis, respectively . Additionally, 2-Allyloxy-5-bromopyrimidine may act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of 2-Allyloxy-5-bromopyrimidine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Allyloxy-5-bromopyrimidine can induce cytotoxicity in cancer cells, leading to cell death . This compound may also alter gene expression patterns, thereby impacting cellular responses to external stimuli. Furthermore, 2-Allyloxy-5-bromopyrimidine’s effect on cellular metabolism includes the modulation of metabolic flux and metabolite levels, which can influence overall cell health and function.
Molecular Mechanism
At the molecular level, 2-Allyloxy-5-bromopyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with lipoprotein-associated phospholipase A results in the inhibition of this enzyme, affecting lipid metabolism . Additionally, 2-Allyloxy-5-bromopyrimidine may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Allyloxy-5-bromopyrimidine in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to the degradation of 2-Allyloxy-5-bromopyrimidine, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged cytotoxicity in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Allyloxy-5-bromopyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . Higher doses of 2-Allyloxy-5-bromopyrimidine can lead to adverse effects, including toxicity and damage to healthy tissues. Threshold effects observed in animal studies indicate that there is a critical dosage range within which the compound is effective and safe. Beyond this range, the risk of toxic effects increases significantly.
Metabolic Pathways
2-Allyloxy-5-bromopyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with enzymes such as human thymidine phosphorylase suggests its role in nucleotide metabolism and angiogenesis . Additionally, 2-Allyloxy-5-bromopyrimidine may influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-Allyloxy-5-bromopyrimidine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2-Allyloxy-5-bromopyrimidine can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-Allyloxy-5-bromopyrimidine plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Allyloxy-5-bromopyrimidine may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular responses. Alternatively, the compound may be targeted to the cytoplasm or other organelles, where it can modulate metabolic pathways and enzyme activity.
Eigenschaften
IUPAC Name |
5-bromo-2-prop-2-enoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFBZRRILGMXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)


![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)
![5-[(1R)-1-[(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B177778.png)
![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)





